molecular formula C19H17N3OS B4442307 2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile

2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile

Cat. No. B4442307
M. Wt: 335.4 g/mol
InChI Key: OOSPXCBXWUYNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile in lab experiments is its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies and may have clinical applications in the future. However, one limitation of using the compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and safety profile of the compound.

Future Directions

There are several future directions for the study of 2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile. One direction is the development of analogs and derivatives of the compound with improved potency and selectivity. Another direction is the investigation of the compound's potential therapeutic applications in other diseases such as cardiovascular disease and metabolic disorders. Further studies are also needed to determine the optimal dosage and safety profile of the compound in clinical trials.

Scientific Research Applications

2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile has been studied for its potential therapeutic applications in various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-[2-(1-ethyl-2-methylindol-3-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-3-22-13(2)18(15-8-4-5-9-16(15)22)17(23)12-24-19-14(11-20)7-6-10-21-19/h4-10H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSPXCBXWUYNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C(=O)CSC3=C(C=CC=N3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile
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2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile
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2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile

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